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Introduction
SOM3355 (bevantolol hydrochloride) is an investigational drug repositioned for the treatment of

chorea in Huntington's disease (HD).[1][2] Developed by SOM Biotech, this compound exhibits

a novel dual mechanism of action as a selective β1-adrenergic antagonist and an inhibitor of

vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2).[3] This multimodal activity is

intended to address both the motor (chorea) and behavioral/psychiatric symptoms associated

with Huntington's disease.[3][4]

These application notes provide a comprehensive overview of the in vivo studies conducted

with SOM3355, including summaries of clinical trial data and a proposed experimental protocol

for preclinical in vivo evaluation.

Mechanism of Action
SOM3355's therapeutic potential in Huntington's disease stems from its dual pharmacological

action:

VMAT1 and VMAT2 Inhibition: By inhibiting VMAT1 and VMAT2, SOM3355 reduces the

packaging of monoamine neurotransmitters, such as dopamine, into synaptic vesicles.[5]

This leads to a depletion of dopamine stores in nerve terminals, which is thought to alleviate

the hyperkinetic movements characteristic of chorea.[6] The inhibition of both VMAT1 and
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VMAT2 may contribute to a more balanced modulation of dopamine signaling, potentially

preserving mental health.[6]

Selective β1-Adrenergic Blockade: The selective β1-adrenergic antagonist activity of

SOM3355 is aimed at addressing the behavioral and psychiatric symptoms of Huntington's

disease, such as anxiety and irritability.[3][4]

This dual mechanism offers the potential for a broader therapeutic effect compared to agents

that only target VMAT2.[3]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of SOM3355 and a general

workflow for its in vivo evaluation.
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Caption: Proposed dual mechanism of action of SOM3355.
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Caption: General workflow for in vivo studies of SOM3355.

Summary of Clinical Trial Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1208721?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SOM3355 has undergone Phase 2a and Phase 2b clinical trials to evaluate its safety and

efficacy in patients with Huntington's disease. The key findings from these studies are

summarized below.

Table 1: Phase 2a Proof-of-Concept Study Results
Parameter Details

Study Design
Randomized, double-blind, placebo-controlled,

crossover study.

Participants
32 patients with Huntington's disease and

chorea.[1][7]

Dosage
100 mg and 200 mg of SOM3355 administered

twice daily.[7]

Primary Endpoint

Improvement of at least 2 points in the Unified

Huntington's Disease Rating Scale Total

Maximal Chorea (UHDRS-TMC) score.[7]

Efficacy Results

57.1% of patients met the primary endpoint.[1]

[7] Significant improvement in the UHDRS-TMC

score was observed with the 200 mg twice-daily

dose compared to placebo.[7]

Safety Profile

Generally well-tolerated with mild to moderate

adverse events. No reports of depression or

suicidality related to the treatment.[8]

Table 2: Phase 2b Study Results
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Parameter Details

Study Design
Randomized, double-blind, placebo-controlled,

parallel-group study.

Participants
140 patients with Huntington's disease and

chorea.

Dosage 400 mg/day and 600 mg/day of SOM3355.

Primary Endpoint Change in UHDRS-TMC score from baseline.

Efficacy Results

Clinically significant improvements in chorea,

particularly in the 600 mg/day group, for patients

not taking neuroleptics.

Secondary Endpoints

Improvements in the Clinical Global Impression

of Change (CGI-C) and Patient Global

Impression of Change (PGI-C).

Safety Profile

Confirmed the favorable safety profile with no

worsening of depression, suicidality, or cognitive

function. No significant side effects of

somnolence, fatigue, or akathisia were reported.

Experimental Protocols
While specific preclinical in vivo protocols for SOM3355 are proprietary to SOM Biotech, a

representative protocol based on standard practices for evaluating VMAT2 inhibitors in

Huntington's disease models is provided below.

Exemplary Preclinical In Vivo Protocol for SOM3355
1. Objective:

To assess the efficacy and safety of SOM3355 in a transgenic mouse model of Huntington's

disease.

2. Animal Model:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species: Mouse

Strain: R6/2 transgenic mouse model of Huntington's disease. This model exhibits a

progressive motor and behavioral phenotype that mimics aspects of human HD.

Control: Wild-type littermates.

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access

to food and water.

3. Experimental Groups:

Group 1: R6/2 mice receiving vehicle control (e.g., sterile saline or appropriate solvent).

Group 2: R6/2 mice receiving low-dose SOM3355.

Group 3: R6/2 mice receiving mid-dose SOM3355.

Group 4: R6/2 mice receiving high-dose SOM3355.

Group 5: Wild-type mice receiving vehicle control.

(Note: The number of animals per group should be determined by power analysis to ensure

statistical significance.)

4. Dosing and Administration:

Drug Formulation: SOM3355 dissolved in a suitable vehicle.

Route of Administration: Oral gavage or intraperitoneal injection.

Dosing Regimen: Once or twice daily administration for a specified duration (e.g., 4-8

weeks), starting at a presymptomatic or early symptomatic stage.

5. Behavioral Assessments:

Motor Function:

Rotarod Test: To assess motor coordination and balance.
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Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

Grip Strength Test: To measure muscle strength.

Psychiatric-like Behaviors:

Elevated Plus Maze: To assess anxiety levels.

Forced Swim Test or Tail Suspension Test: To evaluate depressive-like behavior.

6. Biochemical and Histopathological Analysis (at study termination):

Brain Tissue Collection: Animals are euthanized, and brains are collected.

Neurotransmitter Analysis: Measurement of monoamine (dopamine, serotonin,

norepinephrine) and metabolite levels in key brain regions (e.g., striatum, cortex) using high-

performance liquid chromatography (HPLC).

Immunohistochemistry: Staining for markers of neurodegeneration (e.g., neuronal loss,

huntingtin aggregates) and VMAT2 expression.

7. Data Analysis:

Behavioral data will be analyzed using appropriate statistical tests (e.g., ANOVA, t-test) to

compare between groups.

Biochemical and histological data will be quantified and statistically analyzed.

8. Expected Outcomes:

Dose-dependent improvement in motor function in SOM3355-treated R6/2 mice compared to

vehicle-treated controls.

Reduction in anxiety- and depressive-like behaviors in treated animals.

Correlation of behavioral improvements with changes in brain monoamine levels and

neuropathological markers.

Confirmation of a favorable safety profile in the animal model.
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This exemplary protocol provides a framework for the preclinical in vivo evaluation of SOM3355

and can be adapted based on specific research questions and available resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SOM3355: a new drug for the treatment of the &quot;chorea&quot; symptom in
Huntington&#039;s disease [lirh.it]

2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

3. SOM Biotech’s Phase IIb Clinical Trial in Huntington’s Disease Achieves 80% Enrolment -
Clinical Trials Arena [clinicaltrialsarena.com]

4. sombiotech.com [sombiotech.com]

5. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic
ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

6. Pharmacology of bevantolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

7. A proof-of-concept study with SOM3355 (bevantolol hydrochloride) for reducing chorea in
Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

8. ehdn.org [ehdn.org]

To cite this document: BenchChem. [Application Notes and Protocols for SOM3355 In Vivo
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208721#experimental-protocol-for-som3355-in-vivo-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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